molecular formula C35H54O9 B14417084 (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate CAS No. 83456-47-7

(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate

Cat. No.: B14417084
CAS No.: 83456-47-7
M. Wt: 618.8 g/mol
InChI Key: KKEPCYJPGASATE-GKZNISEBSA-N
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Description

(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is a complex organic compound derived from cholestane. It features multiple acetate groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate typically involves multiple steps, starting from cholestane. The process includes selective oxidation and acetylation reactions. Common reagents used in these steps include acetic anhydride and oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes and continuous flow reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

Major Products

The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study the effects of sterol derivatives on cellular processes. It can be used to investigate the role of sterols in membrane structure and function.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the development of drugs targeting cholesterol metabolism and related pathways.

Industry

In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of (2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes involved in cholesterol metabolism. It may also interact with membrane proteins, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholestane: The parent compound, lacking the ketone and acetate groups.

    Cholesterol: A well-known sterol with a hydroxyl group instead of the ketone and acetate groups.

    Cholesteryl acetate: A simpler derivative with only one acetate group.

Uniqueness

(2alpha,3alpha,5alpha,22R,23R)-6-Oxocholestane-2,3,22,23-tetrayl tetraacetate is unique due to its multiple acetate groups and the presence of a ketone functional group. These features provide it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

83456-47-7

Molecular Formula

C35H54O9

Molecular Weight

618.8 g/mol

IUPAC Name

[(2R,3S,5S,8S,9S,10R,13S,14S,17R)-2-acetyloxy-17-[(2S,3R,4R)-3,4-diacetyloxy-6-methylheptan-2-yl]-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C35H54O9/c1-18(2)14-31(42-21(5)37)33(44-23(7)39)19(3)25-10-11-26-24-15-29(40)28-16-30(41-20(4)36)32(43-22(6)38)17-35(28,9)27(24)12-13-34(25,26)8/h18-19,24-28,30-33H,10-17H2,1-9H3/t19-,24-,25+,26-,27-,28+,30-,31+,32+,33+,34+,35+/m0/s1

InChI Key

KKEPCYJPGASATE-GKZNISEBSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)OC(=O)C)OC(=O)C)C)C)[C@H]([C@@H](CC(C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)OC(=O)C)OC(=O)C)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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